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Compound of Interest

Compound Name:
2-Methoxy-4-(4-methylpiperazin-1-

yl)aniline

Cat. No.: B157030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of various methoxy-

substituted aniline derivatives, focusing on their anticancer, antimicrobial, and antifungal

properties. The information is compiled from multiple studies to offer a comprehensive overview

supported by experimental data.

Anticancer Activity
Methoxy-substituted aniline derivatives have demonstrated significant potential as anticancer

agents, often by targeting critical signaling pathways involved in cell proliferation and survival.

The in-vitro cytotoxic activity of representative compounds is summarized below.

Table 1: In-Vitro Anticancer Activity of Methoxy-
Substituted Aniline Derivatives
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Compound
ID

Target Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) Source

Anilinoquinaz

oline &

Anilinoquinoli

ne

Derivatives

8a
A431

(Carcinoma)
2.62 Erlotinib >100

1f
HeLa

(Cervical)
>50 Gefitinib 17.12

1f
BGC823

(Gastric)
3.21 Gefitinib 19.27

2i
HeLa

(Cervical)
7.15 Gefitinib 17.12

2i
BGC823

(Gastric)
4.65 Gefitinib 19.27

10k A549 (Lung) 0.07 Afatinib 0.05

10k
PC-3

(Prostate)
7.67 Afatinib 4.1

10k
MCF-7

(Breast)
4.65 Afatinib 5.83

10k
HeLa

(Cervical)
4.83 Afatinib 6.81

4a
MDA-MB-231

(Breast)
0.88 - -

Diazo

Derivatives of

1,3,4-

Thiadiazole
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Meta

anisidine

MCF-7

(Breast)

31.25 - 62.5

µg/mL
- -

Ortho

anisidine

MCF-7

(Breast)

No significant

activity
- -

Benzothiazol

e Aniline

Derivatives

L1
HeLa

(Cervical)

Similar to

Cisplatin
Cisplatin -

L1Pt
HeLa

(Cervical)

Similar to

Cisplatin
Cisplatin -

L2
HeLa

(Cervical)

Similar to

Cisplatin
Cisplatin -

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Antimicrobial and Antifungal Activity
The incorporation of methoxy groups into aniline scaffolds has also been explored for the

development of novel antimicrobial and antifungal agents. The minimum inhibitory

concentration (MIC) is a key metric for assessing this activity.

Table 2: In-Vitro Antimicrobial and Antifungal Activity of
Methoxy-Substituted Aniline Derivatives
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Compound ID
Target
Microorganism

MIC (µg/mL) Source

Methoxy Amino

Chalcone Derivatives

(E)-1-(4-

aminophenyl)-3-(2,3-

dimethoxyphenyl)prop

-2-en-1-one

Escherichia coli ATCC

25923
Strong activity

Staphylococcus

aureus ATCC 25922
Strong activity

Candida albicans

ATCC 10231
Strong activity

7-Methoxyquinoline

Derivatives

3l (Sulfamethazine

derivative)
E. coli 7.81

C. albicans 31.125

3d (Sulfapyridine

derivative)
E. coli 31.25

3c (Sulfaguanidine

derivative)
E. coli 62.50

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that

will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used

colorimetric method to assess cell viability and proliferation.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density

and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the methoxy-

substituted aniline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the treatment period, the medium is replaced with a fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 2 to 4 hours. During

this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,

such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength typically between 550 and 600 nm.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value is then determined by plotting the percentage of viability against the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a standard technique used to determine the Minimum

Inhibitory Concentration (MIC) of antimicrobial agents.

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth

medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5

CFU/mL).

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter

plate containing the appropriate broth.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for

bacteria, 28°C for 48 hours for fungi).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action
Many anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by

inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor

(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are

crucial for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell

growth, survival, and differentiation. Dysregulation of this pathway is a common feature in many

cancers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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